Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Incorporation into Peptides
Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, synthesized starting from [1.1.1]propellane, serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into linear and cyclic peptides. This represents a significant contribution to peptide chemistry, offering new avenues for developing peptide-based therapeutics and biochemical tools (Pätzel et al., 2004).
Ring Opening Reactions
The study on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane highlights the compound's utility in generating structures with diverse functional groups. This work opens up new possibilities for the synthesis of complex molecules with potential applications in drug development and materials science (Maas et al., 2004).
Anticancer Drug Development
Research into amino acetate functionalized Schiff base organotin(IV) complexes, involving the reaction of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate with PhnSnCl4-n, demonstrates potential applications in anticancer drug development. These complexes have shown notable cytotoxicity against various human tumor cell lines, indicating their promise as anticancer agents (Basu Baul et al., 2009).
Bioisosteres for Drug Design
The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, as reported by Hughes et al. (2019), illustrates the application of bicyclo[1.1.1]pentanes as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This method facilitates the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in the development of novel therapeutics (Hughes et al., 2019).
Enantioselective C–H Functionalization
The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents a groundbreaking approach to accessing chiral substituted bicyclo[1.1.1]pentanes, crucial for pharmaceutical research and development. This innovative strategy, employing intermolecular sp3 C–H insertion reactions, facilitates the creation of chiral BCP derivatives, showcasing the compound's significance in synthetic organic chemistry and drug discovery (Garlets et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZCYZLWROJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.